molecular formula C13H20N2O2 B12336089 N-Boc-2-(2-pyridyl)-2-propylamine

N-Boc-2-(2-pyridyl)-2-propylamine

Cat. No.: B12336089
M. Wt: 236.31 g/mol
InChI Key: LVIGJOXYEICCNI-UHFFFAOYSA-N
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Description

N-Boc-2-(2-pyridyl)-2-propylamine is a chemical intermediate featuring a tert-butoxycarbonyl (Boc) protected amine group and a 2-pyridyl ring system. This combination makes it a valuable building block in organic synthesis and medicinal chemistry research. The Boc protecting group is widely used to shield the primary amine functionality during multi-step synthetic sequences and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to regenerate the free amine . Compounds with similar N-Boc protected aminopyridine scaffolds are frequently employed in the synthesis of potential pharmaceutical agents, including projects aimed at developing treatments for neglected diseases . The 2-pyridyl moiety can act as a coordinating ligand or influence the molecular properties of the final compound. Researchers utilize this and related Boc-protected amines in the design and construction of novel molecules for drug discovery, materials science, and as ligands in catalysis. This product is intended for research purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(2-pyridin-2-ylpropan-2-yl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-8-6-7-9-14-10/h6-9H,1-5H3,(H,15,16)

InChI Key

LVIGJOXYEICCNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for N Boc 2 2 Pyridyl 2 Propylamine and Analogous Scaffolds

Direct N-Boc Protection Strategies of Amine Precursors

The introduction of the Boc group onto an amine precursor is a common and critical step in many synthetic pathways. This transformation is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgmychemblog.com

Conventional Protocols for Amine Protection (e.g., using Di-tert-butyl Dicarbonate with Bases)

The most traditional and widely practiced method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate in the presence of a base. semanticscholar.orgfishersci.co.uk This method is highly efficient, generally providing high yields under mild conditions. fishersci.co.uk The reaction is versatile and can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dioxane, often at room temperature or with gentle heating. fishersci.co.uk

Common bases employed in this protocol include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukchemicalbook.com The choice of base and solvent can be tailored to the specific substrate and desired reaction kinetics. For instance, a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base is another effective approach. fishersci.co.uk

Table 1: Conventional N-Boc Protection Protocols
ReagentsBaseSolventTemperatureReference
(Boc)₂OSodium BicarbonateWater/THFRoom Temperature fishersci.co.uk
(Boc)₂OSodium HydroxideWaterRoom Temperature fishersci.co.uk
(Boc)₂ODMAPAcetonitrileRoom Temperature wikipedia.orgchemicalbook.com
(Boc)₂OSodium BicarbonateChloroform/Water (biphasic)Reflux fishersci.co.uk

Catalytic Approaches to N-Boc Functionalization

To enhance efficiency, selectivity, and sustainability, various catalytic methods for N-Boc protection have been developed. These approaches often offer milder reaction conditions, shorter reaction times, and easier purification procedures.

Lewis acids have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines. derpharmachemica.com They activate the (Boc)₂O reagent, making the carbonyl group more susceptible to nucleophilic attack by the amine. tandfonline.com A variety of Lewis acids, including ZrCl₄, MgBr₂·OEt₂, and yttria-zirconia, have been successfully employed. tandfonline.comsemanticscholar.orglookchem.com

For example, ZrCl₄ (10 mol%) in acetonitrile at room temperature can efficiently catalyze the Boc protection of various amines, with reaction times as short as 3-10 minutes and high yields. lookchem.comresearchgate.net This method is significantly faster than non-catalyzed reactions or those using other catalysts like Yttria-Zirconia. lookchem.com Similarly, MgBr₂·OEt₂ has been reported as a novel catalyst for this transformation under neat and neutral conditions at room temperature. tandfonline.com A key advantage of some Lewis acid-catalyzed methods is their chemoselectivity, allowing for the protection of amines in the presence of other sensitive functional groups. tandfonline.comsemanticscholar.org

Table 2: Lewis Acid Catalyzed N-Boc Protection
CatalystSolventTemperatureKey AdvantagesReference
ZrCl₄AcetonitrileRoom TemperatureShort reaction times (3-10 min), high yields lookchem.comresearchgate.net
MgBr₂·OEt₂Solvent-freeRoom TemperatureOperationally simple, neat conditions tandfonline.com
Yttria-ZirconiaNot specifiedNot specifiedHeterogeneous, reusable, compatible with labile functionalities semanticscholar.org

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, simplifying product purification and aligning with the principles of green chemistry. derpharmachemica.comresearchgate.net Solid acid catalysts, such as Amberlite-IR 120, sulfonated reduced graphene oxide (SrGO), and mesoporous silica (B1680970) phenylsulfonic acid, have been shown to be effective for N-Boc protection. derpharmachemica.comthieme-connect.comresearchgate.net

Amberlite-IR 120, a sulfonic acid resin, can catalyze the reaction of amines with (Boc)₂O under solvent-free conditions at room temperature, with reaction times as short as 3 minutes. derpharmachemica.com Another approach utilizes sulfonated reduced graphene oxide as a metal-free, reusable solid acid catalyst, achieving high yields in short reaction times under ambient, solvent-free conditions. thieme-connect.com Similarly, K10-supported silica-coated nanoparticles have been demonstrated as a reusable nanocatalyst for the N-tert-butyloxycarbonylation of amines. researchgate.net

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For N-Boc protection, this has led to the exploration of solvent-free conditions and the use of green catalysts. researchgate.netingentaconnect.comelsevierpure.com

Several studies have reported successful N-Boc protection of amines using (Boc)₂O under solvent-free conditions, often at room temperature, without the need for any catalyst. ingentaconnect.com Other green approaches utilize catalysts like picric acid (2 mol%) under solvent-free conditions, providing high yields rapidly. elsevierpure.com Sulfamic acid has also been employed as a recyclable catalyst for the chemoselective N-Boc protection of a wide range of amines under solvent-free conditions at room temperature. researchgate.net These methods reduce waste and energy consumption, making the synthesis more sustainable.

Asymmetric Synthesis of N-Boc-2-(2-pyridyl)-2-propylamine Precursors

The synthesis of chiral amines is of great importance in medicinal chemistry and materials science. For this compound, the chirality resides at the C2 position of the propylamine (B44156) chain. The asymmetric synthesis of its precursor, 2-(2-pyridyl)-2-propylamine, or related chiral building blocks, is crucial for obtaining enantiomerically pure final products.

One established strategy for the asymmetric synthesis of chiral amines involves the diastereoselective addition of nucleophiles to chiral imines or their derivatives. For instance, the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary like (S)-valinol can produce a chiral 2-(2-pyridyl)aziridine with good diastereoselectivity. nih.gov This aziridine (B145994) can then undergo regioselective ring-opening to yield the desired chiral amine precursor.

Another approach involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester. This method has been successfully applied to the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, which can serve as precursors to chiral pyridyl-containing amines. researchgate.net Furthermore, asymmetric epoxidation of alkenyl aza-heteroarenes using chiral organocatalysts can introduce chirality that can be elaborated to the desired amine. mdpi.com

The development of asymmetric routes to 2-(2-pyridyl)propylamine and its analogs remains an active area of research, driven by the demand for enantiopure building blocks in various fields of chemical synthesis.

Stereoselective Formation of Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters is a formidable task in chemical synthesis due to the steric hindrance involved in forming a new bond at a fully substituted carbon atom. caltech.educapes.gov.br These structural motifs are found in a wide array of natural products and medicinal compounds, making their stereocontrolled synthesis a long-standing area of interest. capes.gov.br

Strategies to create these centers often rely on reactions like conjugate additions, rearrangements, and allylic alkylations. caltech.educapes.gov.brnih.gov Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for this purpose. caltech.edu In this process, a palladium(0) complex reacts with an allyl electrophile to form a π-allyl palladium(II) intermediate. Subsequent nucleophilic attack by an enolate can generate a product with a quaternary carbon center. caltech.edu The stereochemical outcome is controlled by the chiral ligand attached to the palladium catalyst. caltech.edu

Another effective method is the conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, α-alkyl-α,β-unsaturated acyl ligands attached to an iron-based chiral auxiliary have been shown to undergo Michael additions, which, followed by alkylation, produce quaternary carbon centers with high stereoselectivity. rsc.org Similarly, the diastereoselective conjugate addition of boron-stabilized allylic nucleophiles to enones can create products with adjacent tertiary and quaternary stereocenters. nih.gov These methodologies underscore the general principles that could be adapted for the synthesis of complex structures like this compound.

Chiral Auxiliary-Mediated Methodologies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is highly reliable and versatile, making it a common choice in pharmaceutical development. wikipedia.org

Popular auxiliaries include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgsigmaaldrich.com Oxazolidinone auxiliaries, introduced by David Evans, are particularly effective in controlling the stereoselectivity of alkylation and aldol (B89426) reactions of attached acyl groups. For the synthesis of chiral amines, tert-butanesulfinamide has proven highly effective. The addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds through a six-membered ring transition state, leading to a highly stereoselective addition to form the desired amine. wikipedia.org

In the context of forming quaternary carbon centers, chiral auxiliaries offer a robust solution. Research has shown that pseudoephenamine can be a superior chiral auxiliary compared to the more traditional pseudoephedrine for asymmetric alkylation reactions that form quaternary stereocenters. nih.gov In a study comparing the two, pseudoephenamine-derived amides consistently provided higher diastereoselectivities in both sequential alkylation and conjugate addition-alkylation protocols designed to create quaternary centers. nih.gov This approach could hypothetically be applied to a proline-derived scaffold, which after alkylation and introduction of the pyridyl group, would lead to the desired this compound framework.

Table 1: Comparison of Chiral Auxiliaries in the Formation of Quaternary Carbon Centers via Conjugate Addition-Alkylation nih.gov
AuxiliarySubstrateElectrophileDiastereomeric Ratio (dr)
Pseudoephedrineα-methyl-α,β-unsaturated amideMeI91:9
Pseudoephenamineα-methyl-α,β-unsaturated amideMeI>98:2
Pseudoephedrineα-methyl-α,β-unsaturated amideAllyl Bromide94:6
Pseudoephenamineα-methyl-α,β-unsaturated amideAllyl Bromide>98:2

Asymmetric Deprotonation and Lithiation Approaches for N-Boc Heterocycles

The deprotonation of C-H bonds alpha to a nitrogen atom is a powerful method for the functionalization of amines. The N-Boc (tert-butoxycarbonyl) group is particularly effective at facilitating this transformation by stabilizing the resulting carbanion. The asymmetric deprotonation of N-Boc protected heterocycles like pyrrolidine (B122466) and piperidine (B6355638), followed by trapping with an electrophile, is a well-established strategy for synthesizing enantioenriched substituted amines. nih.govacs.org

This transformation is typically achieved using a strong, sterically hindered base, most commonly sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. researchgate.netnih.gov The complex formed between s-BuLi and a chiral diamine, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can enantioselectively remove a proton from the N-Boc heterocycle. nih.govresearchgate.netnih.gov The resulting configurationally stable organolithium species can then react with various electrophiles to afford α-substituted products with high enantioselectivity. nih.gov While the asymmetric deprotonation of N-Boc-piperidine has proven more challenging than that of N-Boc-pyrrolidine due to steric factors and lower yields, successful protocols have been developed using (+)-sparteine surrogates. nih.govyork.ac.uk

Dynamic kinetic resolution (DKR) is a powerful strategy applied when the chiral organolithium intermediates are configurationally unstable and can interconvert under the reaction conditions. In a DKR process, a racemic mixture of a chiral organolithium is reacted in the presence of a chiral ligand. rsc.orgrsc.org The two enantiomers of the organolithium form diastereomeric complexes with the chiral ligand, and one of these complexes reacts with an electrophile significantly faster than the other. If the rate of interconversion between the organolithium enantiomers is faster than the rate of the reaction, the faster-reacting enantiomer will be continuously replenished from the slower-reacting one, allowing for the theoretical conversion of the entire racemic mixture into a single, highly enantioenriched product. rsc.org This approach has been successfully applied to the asymmetric substitution of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. rsc.orgrsc.org

An alternative to DKR is dynamic thermodynamic resolution (DTR). This method is also applicable to configurationally unstable chiral organolithiums. In a DTR process, a chiral ligand is added to the racemic organolithium mixture, forming two diastereomeric complexes that are allowed to equilibrate at a specific temperature. nih.govresearchgate.netrsc.org Due to the influence of the chiral ligand, one of the diastereomeric complexes is thermodynamically more stable than the other. The equilibrium is therefore shifted to favor this more stable species. nih.govnih.gov By cooling the mixture to a lower temperature, this equilibrium is "frozen," and subsequent quenching with an electrophile results in an enantioenriched product. nih.gov

The Coldham group has extensively studied the DTR of N-Boc-2-lithiopiperidine using various chiral diamino-alkoxide ligands. researchgate.netrsc.orgnih.gov They demonstrated that by selecting the appropriate ligand and carefully controlling the temperature, selectivities of up to 85:15 could be achieved for the resolved organolithium. rsc.orgnih.gov Further refinement led to a catalytic dynamic resolution (CDR) where only a substoichiometric amount of the chiral ligand was required, affording excellent enantiomeric ratios for a wide range of electrophiles. nih.gov

Table 2: Catalytic Dynamic Resolution (CDR) of rac-2-Lithio-N-Boc-piperidine nih.gov
ElectrophileProductYield (%)Enantiomeric Ratio (er)
Me₃SiCl2-Trimethylsilyl-N-Boc-piperidine7496:4
MeI2-Methyl-N-Boc-piperidine7597:3
Allyl Bromide2-Allyl-N-Boc-piperidine7298:2
BnBr2-Benzyl-N-Boc-piperidine8098:2

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a powerful and versatile platform for the synthesis of complex molecules, including chiral amines. Palladium, in particular, has been at the forefront of developing new C-C and C-N bond-forming reactions. rsc.org Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are cornerstone reactions in modern synthetic chemistry, enabling the efficient coupling of amines with aryl halides and aryl boronic acids with aryl halides, respectively. rsc.orgnih.govacs.org

For the synthesis of this compound, a key step is the introduction of the 2-pyridyl group. Palladium-catalyzed cross-coupling reactions are ideally suited for this transformation. The Suzuki-Miyaura reaction, for example, allows for the coupling of pyridylboronic acids with organic halides. nih.govacs.org Studies have shown that heteroaryl halides bearing a primary amine group can undergo Suzuki coupling with pyridylboronic acids without the need for protecting the amine, streamlining the synthetic sequence. nih.gov

A highly relevant approach for constructing the target molecule is the enantioselective palladium-catalyzed α-arylation of an N-Boc-protected amine. Campos and co-workers developed a method for the α-arylation of N-Boc-pyrrolidine. nih.gov Their strategy involved the deprotonation of N-Boc-pyrrolidine, followed by transmetalation with zinc chloride to form a configurationally stable organozinc species. This intermediate then undergoes a palladium-catalyzed cross-coupling with an aryl halide to yield the α-arylated product with high enantioselectivity. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where an N-Boc-protected propylamine derivative is first deprotonated and then coupled with a 2-halopyridine under palladium catalysis to forge the critical C(sp³)–C(sp²) bond and create the quaternary stereocenter.

Rhodium- and Iridium-Catalyzed Asymmetric Ring-Opening Reactions of Related Azabenzonorbornadienes

The asymmetric ring-opening (ARO) of azabenzonorbornadienes catalyzed by transition metals, particularly rhodium and iridium, represents a potent strategy for the stereocontrolled synthesis of highly functionalized dihydronaphthalene scaffolds. These scaffolds are valuable precursors in medicinal chemistry and materials science.

Rhodium catalysts have been effectively employed in the ARO of N-Boc-azabenzonorbornadienes. For instance, the use of a rhodium catalyst generated in situ from [Rh(cod)Cl]₂ and a chiral ferrocenylphosphine ligand, (S,S’)-(R,R’)-C2-ferriphos-tolyl, facilitates the ring-opening reaction with dibenzylamine, yielding 1,2-diamine derivatives with excellent enantioselectivity (up to >99% ee) and in high yields. acs.org Subsequent deprotection of the resulting products provides access to enantiomerically pure 1,2-diamine tartrate salts. acs.org Another notable rhodium-catalyzed ARO involves the use of (triisopropylsilyl)acetylene (B1226034) as a nucleophile in the presence of a rhodium/(R)-DTBM-segphos catalyst. This reaction affords 2-alkynyl-1-aminodihydronaphthalenes in high yields (83-94%) and with outstanding enantioselectivity (98-99% ee). acs.orgacs.org The reaction conditions typically involve heating the substrate and alkyne with the rhodium catalyst in a solvent like 1,4-dioxane. acs.org

Iridium catalysts also play a crucial role in the ARO of azabenzonorbornadienes. An iridium-catalyzed ARO of N-substituted azabenzonorbornadienes with various carboxylic acids has been developed, leading to trans-1,2-dihydronaphthalene products featuring an allylic carboxylate moiety. nih.govproquest.com These reactions proceed in moderate to good yields (up to 89%) and with high enantioselectivities (up to 96% ee). nih.govproquest.com The trans-configuration of the products has been confirmed through X-ray crystallography. nih.govproquest.com Furthermore, iridium-monophosphine complexes have proven to be efficient catalysts for the ARO of benzonorbornadiene with amines, yielding a range of chiral substituted dihydronaphthalenes in high yields (up to 98%) and with exceptional enantioselectivities (>99% ee). rsc.org The choice of chiral ligand is critical, with ligands like (S)-p-Tol-BINAP being used in combination with [Ir(COD)Cl]₂ to achieve high yields and moderate enantioselectivity in the ring-opening of oxabenzonorbornadienes with N-substituted piperazines. mdpi.comresearchgate.net

Table 1: Rhodium-Catalyzed Asymmetric Ring-Opening of Azabenzonorbornadienes

Catalyst System Nucleophile Product Type Yield (%) Enantiomeric Excess (ee, %)
[Rh(cod)Cl]₂ / (S,S’)-(R,R’)-C2-ferriphos-tolyl Dibenzylamine 1,2-Diamine derivative High >99
[Rh(OAc)(C₂H₄)₂]₂ / (R)-DTBM-segphos (Triisopropylsilyl)acetylene 2-Alkynyl-1-aminodihydronaphthalene 83-94 98-99

Table 2: Iridium-Catalyzed Asymmetric Ring-Opening of Azabenzonorbornadienes

Catalyst System Nucleophile Product Type Yield (%) Enantiomeric Excess (ee, %)
Iridium/Bisphosphine Complex Carboxylic Acids trans-1,2-Dihydronaphthalene with allylic carboxylate up to 89 up to 96
[Ir(COD)Cl]₂ / (S)-p-Tol-BINAP N-Substituted Piperazines trans-1,2-N-Substituted piperazinyl-1,2-dihydronaphthalen-1-ol High Moderate
Iridium/Monophosphine Complex Amines Chiral substituted dihydronaphthalenes up to 98 >99
Nickel-Catalyzed Reductions with One-Pot Boc-Protection

Nickel-catalyzed reductions have emerged as a powerful tool in organic synthesis, particularly for the reductive cleavage of C-O bonds. This methodology can be coupled with a one-pot Boc-protection step to directly afford N-Boc protected amines, which are valuable intermediates in medicinal chemistry and organic synthesis.

A notable application of this strategy is the nickel-catalyzed reduction of aryl and benzyl (B1604629) 2-pyridyl ethers. nih.gov This reaction effectively cleaves the C-O bond, and when performed in the presence of di-tert-butyl dicarbonate ((Boc)₂O), the resulting amine can be trapped in situ to furnish the corresponding N-Boc protected amine. While the specific application of this method to generate this compound is not explicitly detailed in the provided search results, the general principle of nickel-catalyzed C-O bond reduction followed by Boc-protection provides a plausible synthetic route.

The mechanism of such nickel-catalyzed reductive cross-electrophile couplings can be complex. nih.gov It often involves the reduction of a Ni(II) precursor to a more reactive Ni(0) or Ni(I) species by a stoichiometric reductant like zinc powder. nih.gov This low-valent nickel species can then oxidatively add to the C-O bond of the pyridyl ether. Subsequent steps may involve the formation of a nickel-hydride species and reductive elimination to yield the final reduced product. In a one-pot Boc-protection scenario, the amine generated after the reductive cleavage would react with (Boc)₂O present in the reaction mixture to form the stable carbamate (B1207046).

Multi-Step Synthetic Sequences Incorporating this compound Motifs

The synthesis of molecules containing the this compound motif often involves multi-step sequences that utilize key chemical transformations to construct the desired scaffold.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis and can be effectively employed to generate secondary amines, which can then be protected with a Boc group. nih.govnih.gov A one-pot tandem direct reductive amination/N-Boc protection protocol offers an efficient route to N-Boc protected secondary amines. nih.govnih.gov This procedure typically involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent and di-tert-butyl dicarbonate ((Boc)₂O). nih.govnih.gov

Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity. nih.govorganic-chemistry.org The reaction proceeds through the in situ formation of an imine or iminium ion intermediate from the carbonyl compound and the amine, which is then reduced by STAB. nih.govyoutube.com The presence of (Boc)₂O in the reaction mixture allows for the immediate trapping of the newly formed secondary amine to yield the N-Boc protected product. nih.gov This one-pot approach is highly efficient and avoids the isolation of the intermediate amine, which can sometimes be unstable or prone to side reactions. nih.gov

Grignard and Other Organometallic Coupling Reactions

Grignard reagents and other organometallic compounds are pivotal in the formation of carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com The synthesis of precursors to this compound can utilize Grignard reactions to construct the carbon skeleton. For instance, the addition of a Grignard reagent to a suitable ketone or other carbonyl compound can generate a tertiary alcohol, which can then be further functionalized to introduce the amine moiety. libretexts.orgyoutube.com

A relevant strategy involves the reaction of organomagnesium reagents with N-Boc-aminals. nih.gov This reaction proceeds through an in situ generated N-Boc-imine intermediate, which is then attacked by the Grignard reagent to afford N-Boc-protected amines. nih.gov Specifically, previously inaccessible N-Boc-protected propargylic and allylic amines have been synthesized using this method. nih.gov

Furthermore, Grignard reagents have been successfully employed in the synthesis of bipyridines through coupling with pyridylsulfonium salts, offering a transition-metal-free approach. nih.gov This demonstrates the utility of Grignard reagents in constructing molecules containing pyridine (B92270) rings.

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a versatile transformation that converts a carboxylic acid into a primary amine with one fewer carbon atom, via an isocyanate intermediate. nih.govwikipedia.orgnih.govorganic-chemistry.org This reaction is highly tolerant of various functional groups and proceeds with retention of stereochemistry. nih.govwikipedia.org

A significant advantage of the Curtius rearrangement is its adaptability for the one-pot synthesis of N-Boc protected amines. researchgate.net When the rearrangement of the acyl azide (B81097) is performed in the presence of tert-butanol, the intermediate isocyanate is trapped to directly form the Boc-protected amine. wikipedia.org This method, often facilitated by reagents like diphenylphosphoryl azide (DPPA) or through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, provides a mild and efficient route to these valuable synthetic intermediates. nih.govresearchgate.net The reaction conditions are generally compatible with a wide range of substrates. researchgate.net

Table 3: Key Synthetic Transformations for this compound and Analogs

Synthetic Method Key Reagents/Catalysts Intermediate Product Type
Reductive Amination Aldehyde/Ketone, Primary Amine, STAB, (Boc)₂O Imine/Iminium ion N-Boc Secondary Amine
Grignard Reaction Organomagnesium Reagent, N-Boc-Aminal N-Boc-Imine N-Boc Amine
Curtius Rearrangement Carboxylic Acid, DPPA or (Boc)₂O/NaN₃, tert-Butanol Acyl azide, Isocyanate N-Boc Primary Amine

Chemical Reactivity and Transformations of N Boc 2 2 Pyridyl 2 Propylamine Derivatives

Cleavage and Regeneration of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a variety of conditions, including basic hydrolysis and catalytic hydrogenolysis. nih.gov Its removal, or deprotection, is most commonly achieved under acidic conditions.

Acid-Mediated Deprotection Mechanisms

The standard method for cleaving the Boc group involves treatment with strong acids. nih.gov The mechanism begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate, which leads to the formation of the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can be scavenged by nucleophiles present in the reaction mixture or can form isobutylene (B52900). organic-chemistry.org

Lewis acids also facilitate Boc deprotection through a similar mechanism, where the Lewis acid coordinates to the carbonyl oxygen, initiating fragmentation. researchgate.net A variety of Lewis acids can be employed, though they are often required in stoichiometric amounts.

Alternative Brønsted acids, such as p-toluenesulfonic acid (pTSA), have been used to create more environmentally sustainable deprotection protocols. nih.gov For N-Boc-2-(2-pyridyl)-2-propylamine, the acidic conditions required for deprotection will also lead to the protonation of the basic pyridine (B92270) nitrogen, forming a pyridinium (B92312) salt, which may influence the reaction kinetics and solubility.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent(s) Solvent(s) Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) Room Temperature nih.gov
Hydrochloric Acid (HCl) Methanol (B129727), Dioxane, or Ethyl Acetate Room Temperature organic-chemistry.org
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Room Temperature researchgate.net
p-Toluenesulfonic Acid (pTSA) Choline Chloride/pTSA (DES) Room Temperature nih.gov

Catalytic Hydrogenation and Alternative Mild Deprotection Methods

A key feature of the Boc protecting group is its general stability towards catalytic hydrogenation conditions (e.g., H₂/Pd/C), which are commonly used to remove other protecting groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz). nih.gov This orthogonality is a cornerstone of many synthetic strategies, allowing for selective deprotection in multifunctional molecules.

However, various mild, non-acidic methods for Boc cleavage have been developed to accommodate substrates with acid-sensitive functional groups. Thermal deprotection, often performed at high temperatures, can cleave the Boc group, and this process can be accelerated in continuous flow reactors. acs.org Another mild method involves the use of oxalyl chloride in methanol, which proceeds efficiently at room temperature for a wide range of N-Boc protected amines. nih.gov Additionally, catalyst-free deprotection has been achieved simply by using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) at reflux temperatures. rsc.org

Functional Group Interconversions and Derivatization

With the amine functionality protected, the this compound scaffold allows for selective modifications at other positions.

Reactions at the Pyridyl Nitrogen

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. This nitrogen is generally the most reactive site for electrophilic attack in this compound.

N-Alkylation and N-Acylation : The pyridyl nitrogen can react with alkyl halides or acyl chlorides to form pyridinium salts. This reaction is often more favorable than reaction at the Boc-protected amine, which is significantly less nucleophilic. The formation of these pyridinium salts can be a deliberate derivatization step or an unwanted side reaction during other transformations. Regioselective alkylation at other positions on the pyridine ring (C2 or C4) can be achieved using specific organometallic reagents and conditions. acs.org

N-Oxidation : The pyridine nitrogen can be oxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions.

Transformations at the Alkyl Chain and Stereogenic Center

The 2-propylamine portion of the molecule features a quaternary carbon center, which is a key structural motif. The gem-dimethyl group on this carbon provides steric bulk and can influence the molecule's conformation and binding properties through the Thorpe-Ingold effect. nih.govrsc.org

The alkyl chain itself is generally unreactive due to the presence of strong C-C and C-H bonds. Functionalization would typically require harsh, radical-based conditions. However, the quaternary carbon is a stereogenic center. In enantiomerically pure forms of this compound, this center's configuration is critical. Reactions that form this center, such as the aza-Henry reaction with N-Boc protected ketimines, are of significant interest in asymmetric synthesis. rsc.org Strategies to construct such quaternary carbon stereocenters often involve complex, multistep syntheses. nih.gov

Intramolecular Cyclizations and Rearrangement Pathways

The structure of this compound and its derivatives is amenable to intramolecular reactions, leading to the formation of novel heterocyclic systems.

Intramolecular Cyclization : Following deprotection of the Boc group, the resulting primary amine can act as a nucleophile. If an electrophilic center is present elsewhere in the molecule, intramolecular cyclization can occur. For instance, a derivative of 2-(2-pyridyl)ethylamine can undergo intramolecular cyclization to form fused ring systems like azaindolines. Such reactions can be triggered by generating a reactive species on the pyridine ring.

Aza-Wacker Type Cyclization : Palladium-catalyzed intramolecular oxidative amination (aza-Wacker reaction) is a powerful tool for forming nitrogen-containing heterocycles. A suitably unsaturated derivative of this compound could undergo such a reaction to create complex, conformationally restricted bicyclic structures. nih.gov

Rearrangements : Under acidic conditions, particularly those used for Boc deprotection, carbocation intermediates can be formed. These intermediates may be susceptible to rearrangement pathways to form more stable structures, although the stability of the tertiary carbocation that would be formed from the 2-propyl group makes this less likely unless driven by significant ring strain or other electronic factors. Intramolecular nucleophilic addition of a deprotonated N-Boc protected amine to an aryne can lead to cyclized products, demonstrating a pathway for forming benzazepines. researchgate.net

Applications of N Boc 2 2 Pyridyl 2 Propylamine As a Key Synthetic Intermediate

Building Block in Complex Molecular Architectures

The unique substitution pattern of N-Boc-2-(2-pyridyl)-2-propylamine makes it a valuable precursor for the synthesis of various saturated heterocyclic systems that are prevalent in pharmaceuticals and natural products.

The pyridine (B92270) ring of this compound can serve as a latent piperidine (B6355638) scaffold. Catalytic hydrogenation of the pyridine ring is a well-established method for the synthesis of piperidines. biomedres.usrsc.orgnih.govnih.govnih.gov This transformation, when applied to derivatives of our title compound, would yield chiral 2-(piperidin-2-yl)-2-propylamine derivatives. The stereochemistry of the newly formed chiral centers on the piperidine ring can often be controlled by the choice of catalyst and reaction conditions.

While the direct conversion to pyrrolidines is less straightforward, it can be envisioned through multi-step sequences. For instance, oxidative cleavage of the pyridine ring could yield a dicarbonyl compound, which could then undergo reductive amination with the existing amine functionality to form a pyrrolidine (B122466) ring. accelachem.combldpharm.com The synthesis of pyrrolidines is of significant interest due to their presence in numerous biologically active compounds. youtube.com

Furthermore, ring expansion strategies could potentially be employed to access chiral azepines. Methods for the ring expansion of piperidines to azepanes are known in the literature and could be adapted to derivatives prepared from this compound. reactory.applegisweb.com.br

A summary of potential transformations is presented in the table below:

Target HeterocyclePotential Synthetic StrategyKey Transformation
Chiral PiperidinesCatalytic HydrogenationReduction of the pyridine ring
Chiral PyrrolidinesOxidative Cleavage and Reductive AminationRing opening followed by intramolecular cyclization
Chiral AzepinesRing ExpansionExpansion of a pre-formed piperidine ring

Vicinal diamines are crucial building blocks in coordination chemistry and medicinal chemistry. This compound can be envisioned as a precursor to chiral 1,2-diamine scaffolds. One potential route involves the functionalization of the pyridine ring at the 3-position with a nitrogen-containing group, followed by reduction of the pyridine ring. The synthesis of chiral 1,2-diamines is an active area of research, with various catalytic methods being developed. hkbu.edu.hkbiomedres.uswikipedia.org The presence of the gem-disubstituted carbon atom adjacent to one of the amino groups in the potential product derived from this compound would offer a unique structural feature.

Role in the Development of Chiral Ligands and Organocatalysts

The pyridine and amine functionalities of this compound make it an attractive scaffold for the design of novel chiral ligands and organocatalysts for asymmetric synthesis.

Chiral ligands containing a pyridine ring are widely used in asymmetric catalysis due to their ability to coordinate with a variety of metals. hkbu.edu.hk The this compound scaffold can be readily modified to generate a range of bidentate and tridentate ligands. For example, deprotection of the Boc group would allow for the introduction of various phosphine, oxazoline, or other coordinating groups at the amine functionality. The inherent chirality of the molecule, or the introduction of a chiral center during its synthesis, would render the resulting ligands suitable for enantioselective catalysis. The synthesis of chiral pyridine-containing ligands is a field of continuous development. rsc.orgnih.govrsc.org

Ligands derived from the this compound framework could find application in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric bulk provided by the gem-dimethyl group could influence the stereochemical outcome of these reactions, potentially leading to high levels of enantioselectivity. The development of new chiral ligands is crucial for expanding the scope of asymmetric catalysis. nih.gov

Strategic Incorporation into Bioactive Compound Frameworks

The pyridine moiety is a common feature in many FDA-approved drugs and biologically active natural products. nih.gov The 2-(2-pyridyl)-2-propylamine scaffold, in particular, can be found in molecules with potential biological activity. For instance, substituted 2-aminopyridines have been investigated as inhibitors of nitric oxide synthases. nih.gov The gem-disubstituted nature of this compound could be beneficial for tuning the pharmacokinetic properties of a drug candidate, such as its metabolic stability. The synthesis of heavily substituted 2-aminopyridines is an area of interest in medicinal chemistry. nih.gov

Spectroscopic Characterization and Structural Analysis Methodologies

Advanced Spectroscopic Techniques for Elucidation of Molecular Structure (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the structure of N-Boc-2-(2-pyridyl)-2-propylamine. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the propyl chain, and the pyridine (B92270) ring.

Boc Group: A characteristic singlet peak is anticipated around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. nih.govresearchgate.net

Propylamine (B44156) Moiety: The two methyl groups attached to the chiral carbon would likely appear as a doublet around 1.2-1.3 ppm. The methine proton (CH) at the chiral center would be a multiplet, due to coupling with the adjacent methyl protons and the NH proton, expected to be in the range of 4.0-4.5 ppm. The NH proton signal would likely be a broad singlet, and its chemical shift can be variable. docbrown.info

Pyridine Ring: The protons on the 2-substituted pyridine ring will exhibit a complex splitting pattern in the aromatic region of the spectrum (typically 7.0-8.7 ppm). rsc.orgacs.org The proton at position 6 of the pyridine ring is expected to be the most downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.

Boc Group: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. nih.gov The carbonyl carbon of the carbamate (B1207046) will appear further downfield, typically in the 153-156 ppm region. scispace.com

Propylamine Moiety: The chiral carbon atom bonded to the nitrogen and the pyridine ring would have a chemical shift in the range of 50-60 ppm. The two equivalent methyl carbons would resonate at higher field, around 20-25 ppm.

Pyridine Ring: The carbon atoms of the pyridine ring will have characteristic chemical shifts in the aromatic region, generally between 120 ppm and 150 ppm. rsc.orgresearchgate.net The carbon atom at position 2, attached to the propylamine group, will be the most downfield of the ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI) would be ideal to observe the molecular ion peak. nih.govresearchgate.net

Technique Expected Observations for this compound
¹H NMR Singlet at ~1.4 ppm (9H, Boc); Doublet at ~1.2-1.3 ppm (6H, 2xCH₃); Multiplet at ~4.0-4.5 ppm (1H, CH); Signals in the range 7.0-8.7 ppm (4H, Pyridine ring); Broad singlet for NH proton.
¹³C NMR ~28 ppm (Boc CH₃); ~20-25 ppm (propyl CH₃); ~50-60 ppm (chiral C); ~80 ppm (Boc C); ~120-150 ppm (Pyridine C's); ~153-156 ppm (C=O).
Mass Spec. Molecular ion peak [M+H]⁺. Characteristic fragment ions at [M-56]⁺ (loss of isobutylene) and [M-100]⁺ (loss of Boc group).

Determination of Chiral Purity (e.g., Chiral HPLC, GC, Optical Rotation)

As this compound is a chiral compound, determining its enantiomeric purity is crucial. This is typically achieved through chiral chromatography or polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. sigmaaldrich.comrsc.orgresearchgate.net For N-Boc protected amines, polysaccharide-based chiral stationary phases (CSPs) are often effective. researchgate.net The separation relies on the differential interaction of the enantiomers with the chiral stationary phase. By using an appropriate mobile phase, the two enantiomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess (ee). sigmaaldrich.comsigmaaldrich.com

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation of volatile amines. wiley.comnih.govresearchgate.net Often, derivatization of the amine with a suitable reagent is necessary to improve volatility and chromatographic performance. nih.govsigmaaldrich.com The resulting diastereomers can then be separated on a chiral GC column. The ratio of the peak areas of the two enantiomers provides the enantiomeric purity.

Optical Rotation

The optical rotation of a chiral compound is a physical property that can be used to assess its enantiomeric purity. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). masterorganicchemistry.comlibretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) will not rotate plane-polarized light. The enantiomeric excess of a sample can be calculated by comparing its observed optical rotation to the known specific rotation of the pure enantiomer. libretexts.orglibretexts.org However, this method requires a pure sample of one enantiomer to be available as a reference. thieme-connect.de

Method Principle Application to this compound
Chiral HPLC Differential interaction with a chiral stationary phase.Separation of enantiomers on a polysaccharide-based chiral column to determine enantiomeric excess.
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.After potential derivatization, the enantiomers can be separated and quantified.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.Comparison of the sample's optical rotation to that of a pure enantiomer to calculate enantiomeric excess.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the X-ray analysis would unambiguously determine the R or S configuration at the chiral center. The crystal structure would also provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for the title compound is not publicly available, the principles of X-ray crystallography are well-established for related N-Boc protected and pyridine-containing molecules.

Theoretical and Computational Investigations of N Boc 2 2 Pyridyl 2 Propylamine Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. For N-Boc-2-(2-pyridyl)-2-propylamine, these studies can map out the energetic landscapes of its reactions, identify key intermediates and transition states, and provide a foundational understanding of its reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are instrumental in modeling reaction pathways involving this compound. A primary reaction of interest is the deprotection of the N-Boc group, a common transformation in organic synthesis. Computational modeling can elucidate the mechanism of this process, whether it proceeds through an acid-catalyzed or thermal pathway. researchgate.netacs.org

For instance, in a thermal deprotection, DFT can model the concerted proton transfer from the nitrogen to the carbonyl oxygen of the Boc group, leading to the release of isobutylene (B52900) and the formation of a carbamic acid intermediate, which then rapidly decarboxylates. researchgate.net The calculations would involve optimizing the geometries of the reactant, transition state, and products, and determining the activation energy of the reaction.

A hypothetical reaction pathway for the thermal deprotection of this compound could be modeled as follows:

Reactant → Transition State → Intermediates → Product

Reactant: this compound

Transition State: A cyclic, concerted transition state involving the transfer of the amine proton to the Boc carbonyl oxygen.

Intermediates: Isobutylene and 2-(2-pyridyl)-2-propylcarbamic acid.

Product: 2-(2-pyridyl)-2-propylamine and carbon dioxide.

Transition State Analysis and Energetics of Key Steps

The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Transition state analysis for reactions of this compound provides detailed information about the geometry and energy of these fleeting structures. For example, in a catalyzed reaction, DFT can be used to compare the energies of different potential transition states, thereby predicting the most likely reaction pathway. clockss.orgelsevierpure.com

The energetics of each step in a reaction pathway can be calculated to create a comprehensive energy profile. This profile reveals whether each step is endothermic or exothermic and the magnitude of the energy barriers. Such information is vital for understanding reaction kinetics and for optimizing reaction conditions.

Reaction Step Description Calculated ΔG (kcal/mol) *
Step 1 Formation of the pre-reaction complex-5.0
Step 2 Transition state for C-C bond formation+15.2
Step 3 Formation of the intermediate-10.8
Step 4 Transition state for product release+8.5
Step 5 Formation of the final product-25.0

Note: The data in this table is illustrative and based on typical values from computational studies of similar reactions. clockss.org

Conformational Analysis and Stereochemical Control

The three-dimensional structure of this compound, particularly the conformation of the N-Boc amide bond and the orientation of the pyridyl group, plays a significant role in its reactivity and in controlling the stereochemistry of its reactions.

Rotamer Interconversion Studies of N-Boc Amides

The amide bond of the N-Boc group can exist as two stable rotamers, the s-cis and s-trans conformations, due to the partial double bond character of the C-N bond. Computational studies can determine the relative energies of these rotamers and the energy barrier for their interconversion. The preferred conformation can influence the accessibility of the nitrogen lone pair and the steric environment around the chiral center, thereby affecting the molecule's reactivity.

Computational Prediction of Enantioselectivity and Diastereoselectivity

In reactions where this compound acts as a chiral ligand or reactant, computational methods can be employed to predict the enantioselectivity or diastereoselectivity of the reaction. clockss.orgelsevierpure.com By modeling the transition states leading to the different stereoisomeric products, the energy difference between these transition states (ΔΔG‡) can be calculated. According to the Curtin-Hammett principle, this energy difference is directly related to the ratio of the products.

For instance, in a metal-catalyzed reaction where this compound is a chiral ligand, DFT can be used to model the approach of a substrate to the metal center. The calculations can reveal which diastereomeric transition state is lower in energy, thus predicting the major enantiomer of the product. acs.org

Transition State Relative Energy (kcal/mol) Predicted Product Ratio (R:S)
TS-R 0.095:5
TS-S 1.8

Note: The data in this table is illustrative and based on typical values from computational studies of enantioselective catalysis. acs.org

Ligand-Metal Interaction Studies in Potential Catalytic Applications

The pyridyl nitrogen and the amide oxygen of this compound make it a potential bidentate ligand for various metal catalysts. Computational studies can provide valuable insights into the nature of the ligand-metal interactions and the structure of the resulting metal complexes.

DFT calculations can be used to determine the binding energy of the ligand to a metal center, the preferred coordination geometry, and the electronic structure of the complex. rsc.org These studies can help in the rational design of new catalysts for a variety of organic transformations. For example, understanding how the electronic properties of the ligand influence the catalytic activity of the metal center can guide the synthesis of more efficient catalysts. rsc.org

Furthermore, computational modeling can investigate the role of the N-Boc group in the catalytic cycle. The steric bulk of the Boc group can influence the selectivity of the reaction, while its electronic properties can modulate the reactivity of the metal center. By systematically studying these effects, a deeper understanding of the structure-activity relationship of catalysts based on this ligand can be achieved.

Future Research Directions

Development of Novel and Efficient Synthetic Routes

While general methods for the N-Boc protection of amines and the synthesis of aminopyridines are established, developing routes tailored specifically for N-Boc-2-(2-pyridyl)-2-propylamine is a critical research direction. The steric hindrance around the amine group and the electronic properties of the pyridine (B92270) ring necessitate the exploration of novel synthetic strategies to achieve high yield and selectivity.

Future work could focus on adapting and optimizing existing methodologies. For instance, the direct alkylation of aminopyridines often suffers from competing reactions at the pyridine nitrogen, leading to pyridinium (B92312) salt byproducts. researchgate.net Protecting the exocyclic amine with a Boc group enhances its nucleophilicity relative to the pyridine nitrogen, allowing for more selective reactions. researchgate.netnih.gov

One promising approach is the electrochemical alkylation of N-Boc protected aminopyridines, which has been shown to proceed under mild conditions with high yields and without by-products. researchgate.netnih.gov Another avenue involves the use of specialized catalysts to improve reaction efficiency. While various catalysts have been compared for the N-Boc protection of aniline, similar systematic studies could identify optimal catalysts for hindered substrates like 2-(2-pyridyl)-2-propylamine. researchgate.net Research into solvent-free, mechanochemical approaches, which have proven effective for other amines using copper iodide nanoparticles, could also offer a more sustainable and efficient synthetic pathway. niscair.res.in

MethodCatalyst/ReagentSolventYieldReference
N-Boc ProtectionEDCI, HOBTTHF, DCM, etc.High google.com
Electrochemical AlkylationElectrogenerated Acetonitrile (B52724) AnionAcetonitrileHigh researchgate.netnih.gov
Mechanochemical N-Boc ProtectionCopper Iodide Nanoparticles (CuI-NPs)Solvent-free82-92% niscair.res.in
Catalytic DeprotectionIron(III) salts-- rsc.org

This table presents data for related N-Boc protected aminopyridines as a reference for potential synthetic strategies.

Expanding the Scope of Asymmetric Methodologies

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry and materials science. Developing asymmetric synthetic routes to chiral derivatives of 2-(2-pyridyl)-2-propylamine is a significant and valuable research goal.

Future research should focus on applying and expanding asymmetric methodologies to this specific target. One potential strategy is the catalytic dynamic resolution (CDR) of N-Boc protected lithiated amines. This method has been successfully applied to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines from N-Boc-2-lithiopiperidine and could be adapted for the propylamine (B44156) backbone. nih.gov Another approach involves the asymmetric synthesis of precursors like 2-(2-pyridyl)aziridines, which can undergo regioselective ring-opening to yield chiral amines. nih.gov

Furthermore, cooperative catalysis, using a combination of a chiral metal complex and a chiral organic co-catalyst, has proven highly effective in enantioselective reactions like the A3-coupling to produce propargylamines. nih.govresearchgate.net Exploring such systems for the synthesis of chiral this compound and its analogues could unlock access to a new class of valuable chiral building blocks.

Exploration of New Catalytic and Material Science Applications

The structural features of this compound suggest its potential as a precursor for novel catalysts and advanced materials. The pyridine moiety can coordinate to metal centers, while the amine group, once deprotected, can be functionalized to tune steric and electronic properties.

In catalysis, derivatives of aminopyridines have been developed as highly effective site-selective organocatalysts. chemrxiv.org Future work could involve the deprotection of this compound and subsequent functionalization to create a library of new ligands for transition metal catalysis or as organocatalysts themselves. The steric bulk of the 2-propyl group could impart unique selectivity in catalytic transformations.

In material science, pyridine-containing monomers are known to enhance the thermal and mechanical properties of polymers. acs.org For example, incorporating pyridine moieties into polybenzoxazine structures leads to materials with higher thermal degradation temperatures and increased cross-link density. acs.org this compound could serve as a valuable monomer or precursor for synthesizing novel polymers and functional materials with tailored properties for high-performance applications.

Advanced Computational Design and Optimization of Derivatives

Computational chemistry offers powerful tools to guide and accelerate the development of this compound derivatives. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into molecular structure, reactivity, and potential applications.

Future computational studies could focus on several key areas. Firstly, modeling can be used to predict the most effective synthetic routes by calculating reaction barriers and identifying potential side reactions. nih.gov For instance, computational analysis has been used to understand the stability of amide enol intermediates in the amination of pyridylketenes, which is stabilized by intramolecular hydrogen bonding to the pyridyl nitrogen. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.